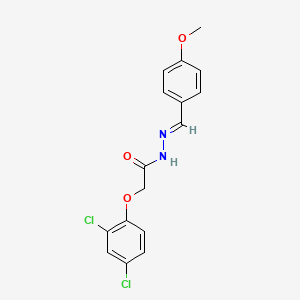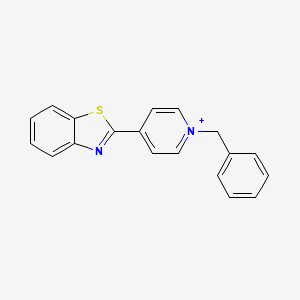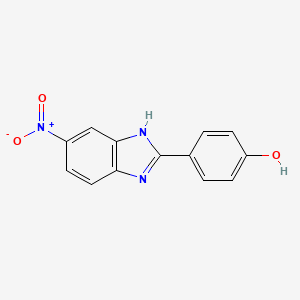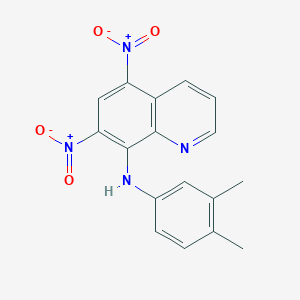
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen and nitrogen atoms within a cyclic framework, making it an interesting subject for various chemical studies .
Vorbereitungsmethoden
The synthesis of 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione involves multiple steps and specific reaction conditions. One common method includes the reaction of diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivatives with strong acids and nitrate sources. This exothermic reaction proceeds at temperatures above ambient conditions . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the compound .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a ligand in coordination chemistry studies, particularly in the formation of metal complexesAdditionally, it is studied for its potential use in industrial processes, such as catalysis and material science .
Wirkmechanismus
The mechanism of action of 1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione involves its ability to interact with metal ions and other molecules through coordination bonds. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or molecules it interacts with. For example, in drug delivery systems, it may facilitate the transport of metal-based drugs to specific targets within the body .
Vergleich Mit ähnlichen Verbindungen
1,9,17,20-Tetraoxa-4,6,12,14-tetraazacyclodocosane-5,13-dithione can be compared with other similar compounds, such as 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane and 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. These compounds share similar cyclic structures with multiple oxygen and nitrogen atoms but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific arrangement of atoms and its ability to form stable complexes with a wide range of metal ions .
Eigenschaften
Molekularformel |
C14H28N4O4S2 |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1,9,17,20-tetraoxa-4,6,12,14-tetrazacyclodocosane-5,13-dithione |
InChI |
InChI=1S/C14H28N4O4S2/c23-13-15-1-5-19-6-2-16-14(24)18-4-8-21-10-12-22-11-9-20-7-3-17-13/h1-12H2,(H2,15,17,23)(H2,16,18,24) |
InChI-Schlüssel |
RHQGMBHPBDHWGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCNC(=S)NCCOCCOCCOCCNC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)


![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![7-bromo-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709029.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
![(5E)-3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709052.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
![6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]](/img/structure/B11709073.png)
